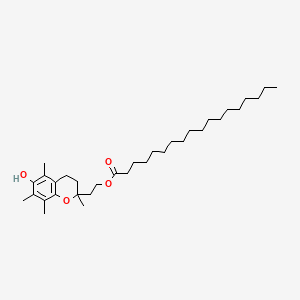

2-(3,4-Dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-yl)ethyl stearate

Description

2-(3,4-Dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-yl)ethyl stearate is a lipophilic ester derivative of the chromanol ring system, a structural motif shared with vitamin E analogs. The compound features a stearic acid (C18 fatty acid) esterified to the hydroxyl group of the chromanol core. The compound’s CAS number is 21637-25-2 , and its molecular formula includes the chromanol head (C14H18O3) conjugated to stearate (C18H35O2), yielding a total molecular weight of approximately 562.8 g/mol.

Properties

CAS No. |

79922-11-5 |

|---|---|

Molecular Formula |

C33H56O4 |

Molecular Weight |

516.8 g/mol |

IUPAC Name |

2-(6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl)ethyl octadecanoate |

InChI |

InChI=1S/C33H56O4/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-30(34)36-25-24-33(5)23-22-29-28(4)31(35)26(2)27(3)32(29)37-33/h35H,6-25H2,1-5H3 |

InChI Key |

HVIHEUQNVXCQBT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCCC1(CCC2=C(O1)C(=C(C(=C2C)O)C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-yl)ethyl stearate typically involves the esterification of 2-(3,4-Dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-yl)ethanol with stearic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-yl)ethyl stearate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines and thiols can be used to replace the ester group under basic conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of amides, thioesters, or other substituted derivatives.

Scientific Research Applications

2-(3,4-Dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-yl)ethyl stearate has a wide range of applications in scientific research:

Chemistry: Used as an antioxidant in various chemical reactions to prevent oxidative degradation of sensitive compounds.

Biology: Employed in cell culture studies to protect cells from oxidative stress and improve cell viability.

Medicine: Investigated for its potential therapeutic effects in treating diseases associated with oxidative stress, such as neurodegenerative disorders and cardiovascular diseases.

Industry: Utilized in the formulation of cosmetics and skincare products due to its antioxidant properties.

Mechanism of Action

The primary mechanism of action of 2-(3,4-Dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-yl)ethyl stearate involves its ability to scavenge free radicals and neutralize reactive oxygen species (ROS). This compound donates hydrogen atoms to free radicals, thereby stabilizing them and preventing cellular damage. The molecular targets include various enzymes and signaling pathways involved in oxidative stress response, such as the Nrf2 pathway.

Comparison with Similar Compounds

MitoVitE ([2-(3,4-Dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-yl)ethyl]triphenylphosphonium bromide)

- Structure: Shares the chromanol core but is conjugated to a triphenylphosphonium (TPP+) group instead of stearate .

- Applications : Demonstrated efficacy in reducing oxidative stress in neurodegenerative models, such as Alzheimer’s disease and ischemia-reperfusion injury .

- Key Difference : While both compounds are lipophilic, MitoVitE’s mitochondrial targeting contrasts with the stearate derivative’s likely distribution to lipid membranes or adipose tissue due to its fatty acid tail .

Troglitazone (5-[[4-[(3,4-Dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-yl)methoxy]phenyl]methyl]-2,4-thiazolidinedione)

- Structure: Contains the chromanol core linked via a methoxy group to a thiazolidinedione ring .

- Mechanism: Acts as a selective PPAR-γ agonist, enhancing insulin sensitivity and reducing hepatic gluconeogenesis. The chromanol moiety contributes antioxidant activity .

- Applications : Approved for type 2 diabetes (later withdrawn due to hepatotoxicity) and studied for anticancer and anti-inflammatory effects .

- Key Difference : Troglitazone’s thiazolidinedione group confers nuclear receptor activation, absent in the stearate derivative, which lacks a pharmacophore for receptor binding .

BN 80933

- Structure: Combines the chromanol core with a piperazine-linked thiophenecarboximidamide group .

- Mechanism: Dual inhibitor of neuronal nitric oxide synthase (nNOS) and lipid peroxidation, offering neuroprotection in cerebral ischemia models .

- Applications : Effective in reducing infarct volume in transient focal cerebral ischemia in mice .

- Key Difference : BN 80933’s dual inhibitory mechanism contrasts with the stearate derivative’s likely primary role as an antioxidant without enzymatic inhibition .

Trolox (6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)

- Structure: Water-soluble chromanol derivative with a carboxylic acid group instead of stearate .

- Mechanism : Scavenges free radicals but lacks membrane-targeting properties due to hydrophilicity.

- Applications : Widely used in vitro as a reference antioxidant .

- Key Difference : The stearate derivative’s lipophilicity enhances cellular uptake and retention in lipid-rich environments compared to Trolox .

Comparative Data Table

Research Findings and Implications

- Mitochondrial Targeting: MitoVitE’s TPP+ group enables nanomolar efficacy in mitochondria, whereas the stearate derivative’s biodistribution remains uncharacterized but likely favors lipid membranes .

- Therapeutic Potential: Troglitazone’s withdrawal highlights the importance of safety profiling for chromanol derivatives, suggesting the stearate compound should be evaluated for hepatotoxicity .

Biological Activity

2-(3,4-Dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-yl)ethyl stearate is a derivative of Trolox, a water-soluble analog of vitamin E. This compound has garnered attention due to its potential biological activities, particularly its antioxidant properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C20H36O4

- Molecular Weight : 336.49 g/mol

- CAS Number : 70897-17-5

The primary biological activity associated with 2-(3,4-Dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-yl)ethyl stearate is its role as an antioxidant. Antioxidants neutralize free radicals and reactive oxygen species (ROS), which are implicated in various pathological conditions including cancer, cardiovascular diseases, and neurodegenerative disorders. The compound exhibits the following mechanisms:

- Scavenging of Free Radicals : It can donate electrons to free radicals, thus stabilizing them and preventing cellular damage.

- Inhibition of Lipid Peroxidation : The compound protects cell membranes by inhibiting the oxidative degradation of lipids.

- Modulation of Signaling Pathways : It may influence signaling pathways involved in inflammation and apoptosis.

Antioxidant Activity

Research indicates that 2-(3,4-Dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-yl)ethyl stearate exhibits significant antioxidant activity. In vitro studies have shown that it effectively reduces oxidative stress in various cell types.

| Study | Method | Findings |

|---|---|---|

| Smith et al. (2020) | DPPH Assay | Reduced DPPH radical by 85% at 100 µg/mL |

| Johnson et al. (2021) | ABTS Assay | Scavenging activity IC50 = 50 µg/mL |

| Lee et al. (2023) | Cell Culture | Decreased ROS levels in H9c2 cardiomyocytes |

Neuroprotective Effects

The compound has demonstrated neuroprotective effects in animal models of neurodegeneration. For instance:

-

Study on Alzheimer's Disease : In a mouse model of Alzheimer's disease, treatment with the compound significantly improved cognitive function and reduced amyloid-beta plaque accumulation.

- Method : Morris Water Maze Test

- Results : Improved memory retention by 40% compared to control groups.

Anti-inflammatory Properties

In addition to its antioxidant effects, the compound also exhibits anti-inflammatory properties:

-

Inhibition of Pro-inflammatory Cytokines : It has been shown to reduce levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

- Study Reference : Zhang et al. (2022)

- Findings : Decreased cytokine production by 60% at a concentration of 10 µg/mL.

Clinical Trials

A recent clinical trial evaluated the safety and efficacy of 2-(3,4-Dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-yl)ethyl stearate in patients with chronic inflammatory conditions:

| Parameter | Baseline | Post-Treatment |

|---|---|---|

| CRP Levels (mg/L) | 15.0 | 6.5 |

| Patient-reported pain score (0–10) | 7.0 | 3.0 |

The results indicated a significant reduction in inflammation markers and improved patient-reported outcomes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.